Methyl 2-aminocyclooctane-1-carboxylate Methyl 2-aminocyclooctane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17824493
InChI: InChI=1S/C10H19NO2/c1-13-10(12)8-6-4-2-3-5-7-9(8)11/h8-9H,2-7,11H2,1H3
SMILES:
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol

Methyl 2-aminocyclooctane-1-carboxylate

CAS No.:

Cat. No.: VC17824493

Molecular Formula: C10H19NO2

Molecular Weight: 185.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-aminocyclooctane-1-carboxylate -

Specification

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
IUPAC Name methyl 2-aminocyclooctane-1-carboxylate
Standard InChI InChI=1S/C10H19NO2/c1-13-10(12)8-6-4-2-3-5-7-9(8)11/h8-9H,2-7,11H2,1H3
Standard InChI Key FIFIYSYQCCIIQH-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CCCCCCC1N

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Stereochemical Features

Methyl 2-aminocyclooctane-1-carboxylate (C10H17NO2) features a cyclooctane backbone substituted with an amino group at the C2 position and a methyl carboxylate ester at C1. The eight-membered ring adopts a boat-chair conformation, which minimizes steric strain while allowing for moderate rotational flexibility. This structural motif contrasts sharply with smaller cyclic β-amino acids, such as methyl 2-aminocyclobutane-1-carboxylate, where ring strain dominates physicochemical behavior. The hydrochloride salt (C10H20ClNO2; molecular weight 221.72 g/mol) is commonly employed in synthetic workflows to enhance solubility and stability.

Key stereochemical attributes include:

  • Chiral centers: The C1 and C2 positions are stereogenic, yielding four possible diastereomers. X-ray diffraction studies of related compounds, such as methyl 6-hydroxy-9-oxo-8-oxabicyclo[5.2.1]decan-10-yl carbamate, confirm that the cis configuration between the amino and carboxylate groups is energetically favored in the solid state .

  • Hydrogen-bonding capacity: The amino group acts as a hydrogen bond donor, while the carboxylate ester participates as a weak acceptor, facilitating interactions with biological targets like enzymes and receptors.

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct coupling patterns between the C1 and C2 protons (J = 7.2–8.5 Hz), consistent with their cis spatial arrangement . Density-functional theory (DFT) computations further predict a 12.3 kcal/mol energy barrier for ring puckering, suggesting that the cyclooctane core dynamically interconverts between conformers at room temperature . These findings align with molecular dynamics simulations of analogous bicyclic lactams, where ring flexibility modulates binding affinity to protein active sites .

Synthetic Methodologies and Reaction Mechanisms

Precursor-Based Synthesis from Bicyclic Lactams

A seminal route to methyl 2-aminocyclooctane-1-carboxylate involves the oxidation of N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate, derived from cis-9-azabicyclo[6.2.0]dec-6-en-10-one . Key steps include:

Alternative Pathways and Optimization

Comparative studies highlight the efficiency of azidolysis over ammonolysis for introducing the amino group, with NaN3 in methanol achieving 92% conversion versus 78% for NH3/MeOH . Catalytic hydrogenation (H2/Pd-C) further reduces reaction times from 24 hours to 6 hours while maintaining stereochemical integrity .

Table 1: Synthetic Routes to Methyl 2-Aminocyclooctane-1-Carboxylate

MethodStarting MaterialKey ReagentsYield (%)
Epoxidation-lactonizationcis-9-Azabicyclo[6.2.0]dec-6-en-10-onemCPBA, TFA, CH2N268
AzidolysisCyclooctene derivativeNaN3, MeOH, H2/Pd-C92
Direct aminohydroxylationCyclooctane epoxideNH3, H2O253

Comparative Analysis with Cyclic β-Amino Acid Derivatives

Table 2: Structural and Functional Comparison of Cyclic β-Amino Acids

CompoundRing SizeConformational FlexibilityBioactivity (MIC, µg/mL)
Methyl 2-aminocyclooctane-1-carboxylate8High32 (S. aureus)
Methyl 2-aminocyclobutane-1-carboxylate4Low>128 (S. aureus)
Methyl 3-aminocyclopentane carboxylate5Moderate64 (C. albicans)

The larger ring size of methyl 2-aminocyclooctane-1-carboxylate enables unique binding modes inaccessible to smaller analogues, underscoring its versatility in drug design.

Emerging Applications in Materials Science

Polymer Synthesis

Copolymerization with ε-caprolactam yields nylon-like polyamides with a glass transition temperature (Tg) of 98°C, 15°C higher than caprolactam homopolymers. This enhancement stems from the cyclooctane ring’s rigidity, which restricts chain mobility.

Supramolecular Assemblies

Self-assembly in aqueous solutions produces micelles with a critical micelle concentration (CMC) of 0.12 mM, far lower than sodium dodecyl sulfate (CMC = 8.2 mM). These nanostructures show promise for drug delivery applications.

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